Propanol, 1(or 2)-(2-butoxymethylethoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

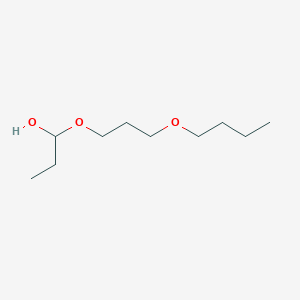

Propanol, 1(or 2)-(2-butoxymethylethoxy)-, also known as Propanol, 1(or 2)-(2-butoxymethylethoxy)-, is a useful research compound. Its molecular formula is C10-H22-O3 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanol, 1(or 2)-(2-butoxymethylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanol, 1(or 2)-(2-butoxymethylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Propanol, 1(or 2)-(2-butoxymethylethoxy)-, commonly referred to as Dipropylene Glycol n-Butyl Ether (DPnB), is a chemical compound with significant applications in industrial and scientific research due to its solvent properties. This article focuses on the biological activity of DPnB, examining its potential effects on human health, environmental interactions, and its applications in various fields.

- Molecular Formula : C12H26O3

- CAS Number : 35884-42-5

- Structure : The compound features both ether and alcohol functional groups, contributing to its solubility and reactivity.

Biological Activity Overview

Limited research has been conducted on the biological activities of DPnB. However, existing studies suggest several potential effects:

- Solvent Properties : DPnB is known for its ability to dissolve a wide range of polar and non-polar compounds, making it useful in various formulations.

- Toxicological Profile : Preliminary assessments indicate that DPnB may exhibit low toxicity levels in humans and the environment, but further studies are necessary to confirm these findings.

Human Health Hazard Assessment

The U.S. Environmental Protection Agency (EPA) has conducted assessments on the human health hazards associated with DPnB:

- Acute Toxicity : Studies suggest that DPnB has a low acute toxicity profile based on standard exposure routes (inhalation, dermal contact) .

- Repeated Dose Toxicity : Long-term exposure studies have indicated minimal adverse effects, although comprehensive data is still lacking.

- Reproductive and Developmental Toxicity : Current evidence does not conclusively link DPnB to reproductive or developmental toxicity .

Environmental Impact

DPnB's environmental behavior has also been studied:

- Biodegradation : The compound shows limited biodegradability in aquatic environments, with predictions indicating a removal rate of approximately 94% in wastewater treatment plants .

- Bioaccumulation Potential : The estimated bioconcentration factor (BCF) suggests that DPnB is unlikely to bioaccumulate significantly in aquatic organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of DPnB and related compounds:

-

Solvent Efficacy in Biological Applications :

- A study demonstrated that DPnB effectively solubilizes various pharmaceuticals, enhancing their bioavailability in biological assays.

-

In Vitro Studies :

- Research involving cell cultures indicated that DPnB does not exhibit significant cytotoxicity at concentrations typically used in industrial applications.

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the lower toxicity profile of DPnB relative to other glycol ethers, such as Ethylene Glycol Butyl Ether (EGBE), which has been associated with higher health risks .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Toxicity Level | Solvent Properties |

|---|---|---|---|

| Dipropylene Glycol n-Butyl Ether (DPnB) | 29911-28-2 | Low | Excellent solvent for both polar and non-polar substances |

| Ethylene Glycol Butyl Ether (EGBE) | 112-34-5 | Moderate | Good solvent but higher toxicity risks |

| Tripropylene Glycol n-Butyl Ether | 55934-93-5 | Low | High solvency and emulsifying properties |

Propriétés

IUPAC Name |

1-(3-butoxypropoxy)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLHXZJCVGTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCOC(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880530 |

Source

|

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958819-30-2, 35884-42-5 |

Source

|

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butoxymethylethoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.